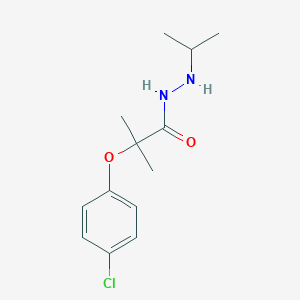

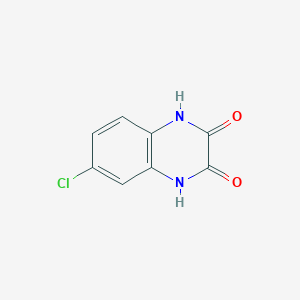

![molecular formula C11H7NO2 B512137 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one CAS No. 115164-17-5](/img/structure/B512137.png)

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

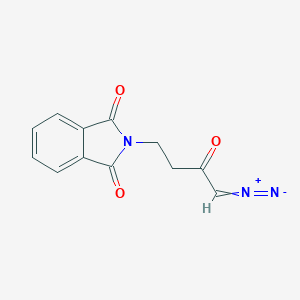

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a heterocyclic compound with a naphthalene ring and a five-membered oxazole ring . It is also known as naphthoxazole or oxazonaphthene.

Synthesis Analysis

The synthesis of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthol with ethyl chloroformate and ammonium carbonate in the presence of triethylamine as a base. Another method involves multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, SiO2.HClO4, and ethanol as the solvent .Molecular Structure Analysis

The molecular formula of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is C11H7NO2 . It has a molar mass of 185.18 g/mol . The structure includes a naphthalene ring and a five-membered oxazole ring .Chemical Reactions Analysis

The compound has a moderate reactivity toward electrophilic and nucleophilic reagents due to the presence of the oxazole ring. It can participate in various chemical reactions, including those involving diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Aplicaciones Científicas De Investigación

Organic Synthesis and Multicomponent Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one (2-naphthol) serves as an essential starting material in organic synthesis. Its electron-rich aromatic framework contains multiple reactive sites, making it suitable for various transformations. Researchers have extensively utilized multicomponent reactions involving 2-naphthol to construct diverse N/O-containing heterocyclic frameworks . These reactions allow for rapid and efficient synthesis of biologically relevant compounds.

One-Pot Synthesis of 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones

A novel protocol involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50 °C. This process yields 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones, which may have interesting properties .

Mecanismo De Acción

Target of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The compound features a five-membered oxazole ring fused between positions 2 and 3 of a naphthalene core, a bicyclic aromatic hydrocarbon. This structure likely contributes to its biological activity. The presence of two hydrogens at positions 2 and 3 suggests that the compound may exist in a tautomeric form, where the hydrogen can switch positions between the nitrogen and oxygen in the oxazole ring.

Biochemical Pathways

Benzoxazole derivatives, which share structural similarities with this compound, have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Result of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Propiedades

IUPAC Name |

3H-benzo[f][1,3]benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUCEMZGKRKKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)

![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)

![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)